molecular formula C21H26N6O B6467862 2-[5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-ethyl-1H-1,3-benzodiazole CAS No. 2640866-04-0

2-[5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-ethyl-1H-1,3-benzodiazole

Cat. No.: B6467862
CAS No.: 2640866-04-0
M. Wt: 378.5 g/mol
InChI Key: UEAYNMXUIXBOTD-UHFFFAOYSA-N
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Description

The compound 2-[5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-ethyl-1H-1,3-benzodiazole is a nitrogenous heterocyclic molecule featuring a benzodiazole core fused with a bicyclic pyrrolo-pyrrole system and a pyrazole-carbonyl substituent. The 1,3-benzodiazole (benzimidazole) moiety is a privileged scaffold in medicinal chemistry, renowned for its versatility in interacting with biological targets such as enzymes, receptors, and nucleic acids .

Properties

IUPAC Name

(1,5-dimethylpyrazol-3-yl)-[2-(1-ethylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O/c1-4-27-19-8-6-5-7-17(19)22-21(27)26-12-15-10-25(11-16(15)13-26)20(28)18-9-14(2)24(3)23-18/h5-9,15-16H,4,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAYNMXUIXBOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=NN(C(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy. This suggests that the compound might interact with its targets in a similar manner, leading to inhibition or modulation of their activity.

Biochemical Pathways

Given its potential antileishmanial and antimalarial activities, it can be inferred that the compound may interfere with the life cycle of the Leishmania and Plasmodium species, disrupting key biological processes and leading to their death or inhibition.

Result of Action

Given its potential antileishmanial and antimalarial activities, it can be inferred that the compound may lead to the death or inhibition of the Leishmania and Plasmodium species, thereby alleviating the symptoms of leishmaniasis and malaria.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogues include benzimidazole derivatives with modifications to the fused ring systems or substituents. Below is a comparative analysis:

Compound Core Structure Key Substituents Reported Activities Key Differences
Target Compound 1,3-Benzodiazole + pyrrolo-pyrrole 1-Ethyl, pyrazole-carbonyl Hypothesized anti-proliferative/anti-infective (inferred from SAR) Unique bicyclic pyrrolo-pyrrole linkage
Albendazole 1,3-Benzodiazole Methyl carbamate, propylthio Anthelmintic, anti-parasitic Simpler structure; lacks fused bicyclic systems
Omeprazole Benzimidazole + pyridine Methoxy, difluoromethoxy Proton-pump inhibitor (anti-ulcer) Substitutions favor gastric acid target
Veliparib Benzimidazole + piperazine Cyclopropylcarbonyl PARP inhibitor (anti-cancer) Piperazine enhances solubility/bioavailability

Key Findings from Structural-Activity Relationship (SAR) Studies

Bicyclic Systems: The octahydropyrrolo[3,4-c]pyrrole moiety in the target compound likely enhances binding affinity to sterically constrained targets (e.g., kinase ATP pockets) compared to monocyclic analogues like albendazole .

Pyrazole Carbonyl : This group may improve metabolic stability relative to ester or amide-linked substituents in compounds like omeprazole, which are prone to hydrolysis .

Ethyl Substitution : The 1-ethyl group on the benzodiazole core could reduce cytotoxicity compared to bulkier alkyl chains, as seen in anti-cancer benzimidazole derivatives.

Pharmacokinetic and Physicochemical Comparisons

Parameter Target Compound Albendazole Veliparib
Molecular Weight (g/mol) ~452.5 265.3 354.4
LogP (Predicted) ~2.8 3.5 1.2
Solubility (mg/mL) <0.1 (aqueous) 0.03 0.5
Bioavailability Low (estimated) Moderate High

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